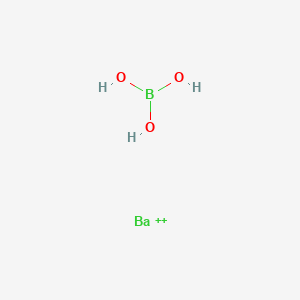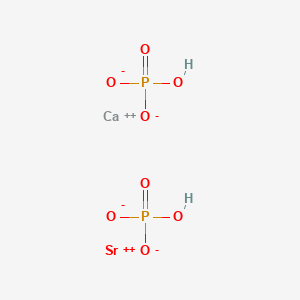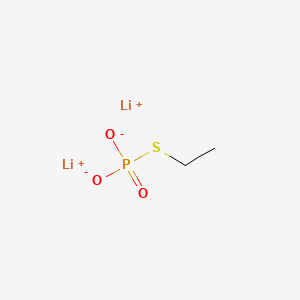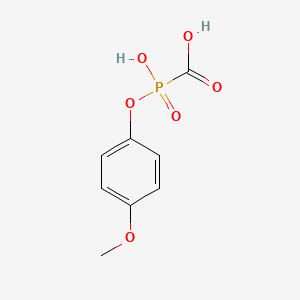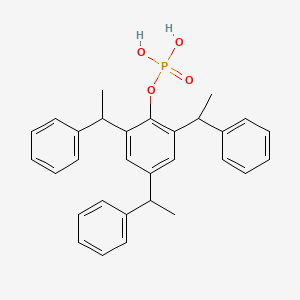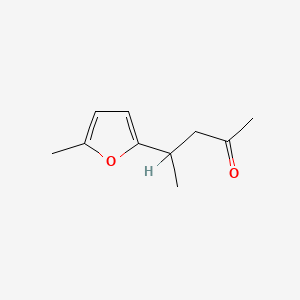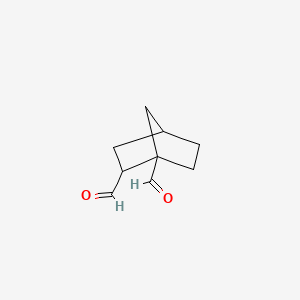
Bicyclo(2.2.1)heptanedicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.1)heptanedicarbaldehyde, également connu sous le nom de norbornane-2,3-dicarbaldéhyde, est un composé organique bicyclique de formule moléculaire C9H12O2. Ce composé est caractérisé par sa structure bicyclique rigide, qui se compose d'un cycle à sept chaînons avec deux carbones en tête de pont. La structure unique de bicyclo(2.2.1)heptanedicarbaldéhyde en fait un sujet intéressant pour diverses études et applications chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Bicyclo(2.2.1)heptanedicarbaldéhyde peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de Diels-Alder, où un diène et un diénophile réagissent pour former la structure bicyclique. Par exemple, la réaction entre le cyclopentadiène et l'anhydride maléique suivie d'une hydrolyse et d'une oxydation peut produire du bicyclo(2.2.1)heptanedicarbaldéhyde .
Méthodes de production industrielle
La production industrielle de bicyclo(2.2.1)heptanedicarbaldéhyde implique généralement des réactions de Diels-Alder à grande échelle dans des conditions contrôlées. Les paramètres de réaction, tels que la température, la pression et les catalyseurs, sont optimisés pour maximiser le rendement et la pureté. Le produit est ensuite purifié par distillation ou recristallisation .
Analyse Des Réactions Chimiques
Types de réactions
Bicyclo(2.2.1)heptanedicarbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Les groupes aldéhydes peuvent être oxydés en acides carboxyliques en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les groupes aldéhydes peuvent être réduits en alcools primaires en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les groupes aldéhydes sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux à température ambiante.
Réduction : Borohydrure de sodium dans le méthanol à température ambiante.
Substitution : Réactifs de Grignard dans l'éther anhydre sous reflux.
Principaux produits formés
Oxydation : Acide bicyclo(2.2.1)heptane-2,3-dicarboxylique.
Réduction : Bicyclo(2.2.1)heptane-2,3-diméthanol.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Bicyclo(2.2.1)heptanedicarbaldéhyde a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules organiques et de polymères complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquêté pour son utilisation potentielle dans la conception et le développement de médicaments en raison de sa structure rigide.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de bicyclo(2.2.1)heptanedicarbaldéhyde implique son interaction avec diverses cibles moléculaires. Les groupes aldéhydes peuvent former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, modifiant potentiellement leur fonction. La structure bicyclique rigide influence également l'affinité de liaison et la spécificité du composé pour différentes cibles moléculaires .
Mécanisme D'action
The mechanism of action of bicyclo(2.2.1)heptanedicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The rigid bicyclic structure also influences the compound’s binding affinity and specificity for different molecular targets .
Comparaison Avec Des Composés Similaires
Composés similaires
Bicyclo(2.2.1)heptane : Dépourvu de groupes fonctionnels aldéhydes, ce qui le rend moins réactif.
Acide bicyclo(2.2.1)heptane-2,3-dicarboxylique : Une forme oxydée de bicyclo(2.2.1)heptanedicarbaldéhyde.
7-Oxabicyclo(2.2.1)heptane : Contient un atome d'oxygène dans le cycle, modifiant ses propriétés chimiques.
Unicité
Bicyclo(2.2.1)heptanedicarbaldéhyde est unique en raison de ses deux groupes fonctionnels aldéhydes et de sa structure bicyclique rigide. Ces caractéristiques en font un composé polyvalent pour diverses réactions et applications chimiques, le distinguant d'autres composés similaires .
Propriétés
Numéro CAS |
85199-88-8 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
bicyclo[2.2.1]heptane-1,2-dicarbaldehyde |
InChI |
InChI=1S/C9H12O2/c10-5-8-3-7-1-2-9(8,4-7)6-11/h5-8H,1-4H2 |
Clé InChI |
BUBNLSKXZYDNHK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CC2C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


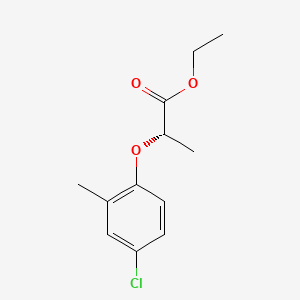
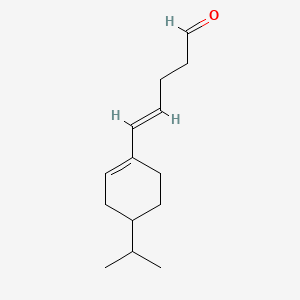
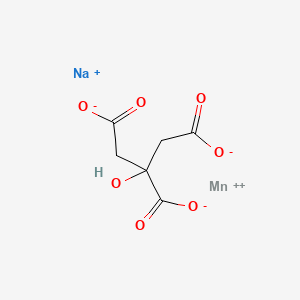


![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
